
4-(2-Thiazolyl)benzenesulfonamide
Description
Enzyme Inhibition Studies
4-(2-Thiazolyl)benzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. Molecular docking studies reveal that the sulfonamide group coordinates with the active-site zinc ion, while the thiazole ring forms hydrophobic interactions with residues like Val121 and Phe131 in CA IX. For instance, derivatives such as 4-amino-N-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide demonstrate binding energies of −61.07 kcal/mol in molecular dynamics simulations, indicating stable enzyme-ligand complexes. Modifications to the parent structure, such as introducing triazine moieties, enhance CA inhibition by up to 20-fold, as seen in compounds with IC~50~ values of 1.49 μM against bovine CA II. These findings highlight the compound’s versatility as a scaffold for designing isoform-selective CA inhibitors.
Antimicrobial Applications
The antimicrobial activity of this compound stems from its ability to inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate biosynthesis. By competing with para-aminobenzoic acid (PABA), the compound disrupts nucleotide synthesis, leading to bacteriostatic effects. Sulfathiazole, a closely related analog, shows an IC~50~ of 4.93 mg/L against Escherichia coli, with photodegradation products retaining partial antimicrobial activity. Structural analogs featuring methyl or halogen substitutions on the thiazole ring exhibit enhanced potency against Gram-positive pathogens, including Staphylococcus aureus, by improving membrane permeability. However, resistance mechanisms, such as mutations in the DHPS active site, necessitate further optimization of substituents to overcome reduced efficacy.
Cancer Research Applications
In oncology, this compound derivatives demonstrate selective cytotoxicity against cancer cell lines by targeting CA IX, a marker of tumor hypoxia. For example, 2,4,5-trisubstituted thiazole hybrids inhibit HepG-2 liver cancer cells with a ninefold increase in potency compared to parent compounds. Molecular dynamics simulations show that the thiazole-thiadiazole conjugate 4 forms hydrogen bonds with CA IX’s catalytic His94 residue, stabilizing the enzyme-inhibitor complex. Additionally, methyl-substituted derivatives like 9a reduce MCF-7 breast cancer cell viability by sixfold, correlating with downregulation of hypoxia-inducible factor 1-alpha (HIF-1α). These results position the compound as a promising candidate for hypoxia-targeted therapies.
Antiparasitic Activity
The antiparasitic potential of this compound is linked to dual inhibition of DHPS and dihydrofolate reductase (DHFR) in Plasmodium species. Synergistic interactions with antifolate drugs like pyrimethamine enhance antimalarial efficacy by blocking consecutive steps in folate metabolism. Structural analogs with electron-withdrawing groups on the benzenesulfonamide ring exhibit 50% inhibitory concentrations (IC~50~) below 10 μM against chloroquine-resistant Plasmodium falciparum strains. Furthermore, the thiazole moiety’s ability to chelate metal ions may disrupt redox homeostasis in parasitic cells, offering a secondary mechanism of action.
Antidiabetic Properties
While direct evidence for antidiabetic activity is limited, the compound’s CA inhibitory profile suggests potential applications in glucose metabolism modulation. CA II and VII isoforms regulate insulin secretion in pancreatic β-cells, and sulfonamide-based inhibitors like acetazolamide have shown preliminary efficacy in animal models of type 2 diabetes. Derivatives of this compound that selectively target pancreatic CA isoforms could reduce hepatic gluconeogenesis or enhance glucose-stimulated insulin release, though dedicated studies are needed to validate these hypotheses.
Properties
CAS No. |
1099660-77-1 |
---|---|
Molecular Formula |
C9H8N2O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13) |
InChI Key |
OFXHFOFJYPSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(2-Thiazolyl)benzenesulfonamide
Sulfonylation of 2-Aminothiazole with Benzenesulfonyl Chlorides
The primary and most documented method for synthesizing this compound involves the sulfonylation of 2-aminothiazole with benzenesulfonyl chloride or its substituted derivatives. This approach is well-established and provides good yields under mild conditions.
General Synthetic Procedure
- Starting materials: 2-aminothiazole and benzenesulfonyl chloride (or substituted benzenesulfonyl chlorides).
- Reaction medium: Distilled water.
- Base: Sodium acetate to neutralize hydrochloric acid formed during the reaction.
- Temperature: 80–85 °C.
- Reaction time: 4 to 8 hours depending on the sulfonyl chloride used.
- Work-up: The product precipitates as a powder, which is filtered, washed, and dried.
This method yields the desired this compound derivatives in high purity and yields ranging from 80% to 88% depending on the substituents on the benzenesulfonyl chloride.
Examples of Substituted Benzenesulfonyl Chlorides
Compound Name | Sulfonyl Chloride Used | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | Molecular Formula |
---|---|---|---|---|---|---|
This compound (parent compound) | Benzenesulfonyl chloride | 80–85 | 6 | 80 | 140–142 | C9H8N2O2S2 |
4-Methyl derivative | 4-Methylbenzenesulfonyl chloride | 80–85 | 4 | 83 | 150–152 | C10H10N2O2S2 |
4-Bromo derivative | 4-Bromobenzenesulfonyl chloride | 80–85 | 8 | 88 | 185–187 | C9H7BrN2O2S2 |
4-Chloro derivative | 4-Chlorobenzenesulfonyl chloride | 80–85 | 8 | 84 | 162–164 | C9H7ClN2O2S2 |
4-Fluoro derivative | 4-Fluorobenzenesulfonyl chloride | 80–85 | 8 | 82 | 154–156 | C9H7FN2O2S2 |
These derivatives demonstrate the versatility of the sulfonylation method to introduce various substituents on the benzene ring, potentially modulating biological activity.
Reaction Mechanism and Conditions
The sulfonylation proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage. Sodium acetate acts as a base to capture the hydrochloric acid byproduct, driving the reaction forward.
- The reaction is typically carried out in aqueous medium, which is environmentally benign.
- Elevated temperatures (80–85 °C) facilitate the reaction kinetics.
- Reaction times vary from 4 to 8 hours depending on the sulfonyl chloride's reactivity.
- The product precipitates out, simplifying isolation.
Alternative Preparation Routes
While the direct sulfonylation is the most common, other methods have been explored for related sulfonamide compounds, such as multi-step syntheses involving acetylation, chlorosulfonation, amination, and hydrolysis, particularly for aminoethylbenzene sulfonamides. However, these methods are more complex and less direct for this compound specifically.
Data Table Summarizing Key Synthetic Parameters and Yields
Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|
Sulfonylation | 2-Aminothiazole + Benzenesulfonyl chloride + NaOAc + H2O | 80–85 | 4–8 | 80–88 | High yields, aqueous medium, simple work-up |
Substituted sulfonylation | 2-Aminothiazole + substituted benzenesulfonyl chlorides | 80–85 | 4–8 | 82–88 | Modulates properties via substituents |
Multi-step synthesis (related compounds) | β-Phenethylamine acetylation, chlorosulfonation, amination, hydrolysis | 50–75 | Several hours | Variable | More complex, used for aminoethylbenzene sulfonamides |
Research Discoveries and Applications
- The sulfonylation method for this compound and its derivatives has been demonstrated to be efficient, with high yields and straightforward purification.
- The compounds synthesized via this route have been studied for their biological activities, including potential as antimicrobial and enzyme inhibitory agents.
- The synthetic route allows for easy modification of the aromatic sulfonyl chloride, enabling structure-activity relationship studies.
- The method's mild conditions and aqueous medium make it suitable for scale-up and industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen and thiazole ring participate in nucleophilic substitutions. Example reactions include:
Reaction with alkyl/aryl halides
4-(2-Thiazolyl)benzenesulfonamide reacts with bromobenzene derivatives under basic conditions to form N-substituted sulfonamides.
Mechanism : Deprotonation of the sulfonamide NH by sodium acetate facilitates nucleophilic attack on the electrophilic sulfur of sulfonyl chlorides.
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
In concentrated HCl or H₂SO₄, the compound decomposes to yield benzenesulfonic acid and 2-aminothiazole.
Conditions | Products | Application |
---|---|---|
6M HCl, reflux, 4–6 hr | Benzenesulfonic acid + 2-aminothiazole | Degradation studies |
Alkaline Hydrolysis
Under NaOH (10–20%), cleavage of the sulfonamide bond occurs at 60–80°C.
Acylation and Alkylation
The amino group on the thiazole ring undergoes alkylation or acylation:
Acylation with Acetic Anhydride
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetic anhydride | Pyridine, RT, 48 hr | N-Acetyl-4-(2-thiazolyl)benzenesulfonamide | 75% |
Alkylation with Methyl Iodide
Reagent | Conditions | Product | Yield |
---|---|---|---|
CH₃I | K₂CO₃, DMF, 60°C | N-Methyl-4-(2-thiazolyl)benzenesulfonamide | 68% |
Cyclization Reactions
The thiazole ring participates in cyclization to form fused heterocycles:
With Thiourea
Under reflux in ethanol, the compound reacts with thiourea and iodine to form thiazolo[3,2-b]benzenesulfonamide derivatives .
Reagent | Conditions | Product | Yield |
---|---|---|---|
Thiourea + I₂ | Ethanol, reflux, 6 hr | Thiazolo-fused sulfonamide | 72% |
Coupling Reactions
Buchwald–Hartwig Amination
The bromine substituent on the benzene ring enables palladium-catalyzed cross-coupling with amines:
Catalyst | Conditions | Product | Yield |
---|---|---|---|
Pd(dba)₂/Xantphos | Toluene, 100°C, 12 hr | 4-(Piperidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide | 65% |
Biological Activity Correlation
Modifications via these reactions enhance antibacterial potency. For example:
Scientific Research Applications
4-(2-Thiazolyl)benzenesulfonamide is an organic compound with a sulfonamide group attached to a benzene ring and a thiazole ring, giving it potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is C₇H₈N₂O₂S₂, and its molecular weight is approximately 216.28 g/mol.
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
- Antibacterial Properties It exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. It inhibits bacterial enzymes, such as dihydropteroate synthase, which is important for folate synthesis in bacteria, thus preventing bacterial growth and replication.
- Anticancer Activity Some studies have indicated anticancer activity, particularly through apoptosis induction in cancer cell lines.
Synergistic Effects
This compound, when combined with other antimicrobial agents or cell-penetrating peptides like octaarginine, exhibits enhanced antibacterial activity.
Structural Similarity and Unique Properties
Several compounds share structural similarities with this compound:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Benzenesulfonamide | Contains a sulfonamide group | Antibacterial |
Thiazole derivatives | Five-membered ring with nitrogen and sulfur | Antimicrobial |
Acridine derivatives | Known for DNA intercalation properties | Anticancer |
N-(thiazol-2-yl)benzenesulfonamides | Combines thiazole and sulfonamide groups | Antibacterial |
4-Aminobenzenesulfonamide | Simple sulfonamide structure | Antimicrobial |
The uniqueness of this compound lies in its combination of a thiazole ring with a benzenesulfonamide structure, potentially offering synergistic effects that enhance its biological activities compared to similar compounds. This combination may result in improved efficacy against resistant bacterial strains and enhanced interactions with cellular targets.
Case Studies and Research Findings
- A study on new aryl thiazolone–benzenesulfonamides, including compound 4e , showed excellent enzyme inhibition against CA IX with IC50 10.93–25.06 nM and against CA II with IC50 1.55–3.92 μM, revealing remarkable selectivity for CA IX over CA II . Additionally, 4e induced apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent by 22 fold compared to the control .
- Other synthesized benzenesulfonamides (4g and 4h ) also exhibited significant inhibition at 50 μg mL−1 concentration against S. aureus and potential anti-biofilm inhibition against K. pneumonia .
- A series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity, based on the presence of thiazole and sulfonamide groups . Several synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
N-(4-phenylthiazol-2-yl) benzenesulfonamides derivatives were synthesized and assayed in-vivo to investigate their antidiabetic activities, and some of the synthesized compounds showed hypoglycemic activity . The results indicated that benzenesulfonamide could be served as potential antidiabetic agents .
Mechanism of Action
The mechanism of action of 4-(2-Thiazolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of 4-(2-thiazolyl)benzenesulfonamide and its analogs, focusing on structural variations, pharmacokinetics, biological activity, and applications.
4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives (3a–g)
- Key Features :
- These derivatives replace the thiazole group with a pyrazole ring.
- All derivatives (3a–g) comply with Lipinski’s rule-of-five (clogP ≤ 5, MW ≤ 500), ensuring good oral bioavailability .
- Demonstrated potent inhibitory activity against Leishmania species (L. amazonensis and L. infantum), with optimal hydrophobicity (clogP ≈ 2.5–3.5) for membrane penetration .
Parameter | This compound | 4-(1H-Pyrazol-1-yl)benzenesulfonamide |
---|---|---|
Molecular Weight | 355.39 g/mol (succinylsulfathiazole) | ~300–400 g/mol |
clogP | 1.2–1.5 (hydrophilic) | 2.5–3.5 (moderate hydrophobicity) |
Primary Application | Antibiotic (GI infections) | Antileishmanial agents |
Formic Acid 2-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]hydrazide (FNT)
- Key Features: Contains a nitro-furan substituent instead of sulfonamide. Carcinogenic: Induces kidney, breast, and forestomach tumors in rodents due to metabolic activation and macromolecular binding . Rapidly excreted (90% in urine within 24 hours) but requires metabolic conversion for toxicity.
Parameter | This compound | FNT |
---|---|---|
Toxicity Profile | Low systemic toxicity | High carcinogenicity (rodent models) |
Metabolism | Minimal hepatic processing | Extensive metabolism (macromolecule binding) |
Excretion | Primarily fecal (low absorption) | Rapid urinary excretion |
4-(Tetrahydro-4,4,6-Trimethyl-2-Thioxo-Pyrimidinyl)-N-(2-Thiazolyl)benzenesulfonamide
- Key Features: Synthesized via condensation of sulfathiazole with 4-methyl-4-isothiocyanato-2-pentanone . Bulkier substituents reduce solubility but enhance stability in acidic environments. Primarily used in experimental coordination chemistry for metal complex synthesis .
Schiff Base Derivatives (e.g., (Z)-N-(Thiazol-2-yl)-4-((Thiophen-2-ylmethylene)Amino)benzenesulfonamide)
- Key Features: Schiff base formation introduces a thiophene-imine group, enabling metal chelation. Applications include photophysical studies and iron determination in natural water via UV-Vis spectroscopy .
Structural and Functional Trends
- Substituent Impact: Thiazole vs. Pyrazole: Pyrazole derivatives exhibit better membrane permeability (clogP > 2) for antiparasitic activity, whereas thiazole-based sulfonamides are more hydrophilic and suited for localized antibiotic action . Nitro/N-heterocyclic Groups: Enhance reactivity but increase carcinogenic risk (e.g., FNT’s nitro-furan group) . Schiff Bases: Improve metal-binding capacity for analytical or catalytic applications .
Biological Activity
4-(2-Thiazolyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and data.
1. Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies, demonstrating its effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : A study reported that derivatives of this compound exhibited moderate to excellent antibacterial potency, with some compounds showing MIC values comparable to standard antibiotics like norfloxacin .
- Mechanism of Action : The thiazole moiety is crucial for the antimicrobial activity, enhancing the interaction with bacterial enzymes and disrupting cellular processes.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 16 |
This compound | Escherichia coli | 32 |
2. Anticancer Activity
This compound has also shown promising anticancer activity across various cancer cell lines.
- Cytotoxicity Studies : Research indicates that compounds containing the thiazole ring exhibit significant cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells. For instance, one derivative demonstrated an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring enhances cytotoxicity. A notable finding is that a methyl group at position 4 significantly increases activity against cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | U251 (glioblastoma) | <10 |
This compound | WM793 (melanoma) | <10 |
3. Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated in animal models.
- Protective Effects : In a study involving pentylenetetrazole-induced seizures, certain derivatives exhibited significant protective effects, effectively eliminating the tonic extensor phase in treated animals .
- SAR Analysis : The presence of specific substituents on the thiazole ring was linked to enhanced anticonvulsant properties, highlighting the importance of molecular structure in therapeutic efficacy.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In a comparative study, derivatives were synthesized and tested against a panel of pathogens. Results indicated that modifications to the sulfonamide group significantly affected antibacterial potency.
- Cytotoxicity Against Cancer Cells : A recent investigation into thiazole derivatives revealed that those with specific substitutions exhibited potent growth inhibition across multiple cancer cell lines, suggesting a pathway for further drug development.
- Anticonvulsant Properties : A series of animal studies demonstrated that compounds derived from thiazole exhibited robust anticonvulsant effects, warranting further exploration into their mechanisms.
Q & A
What are the recommended synthetic routes for preparing 4-(2-thiazolyl)benzenesulfonamide derivatives, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound derivatives typically involves coupling reactions between thiazolyl amines and sulfonyl chloride intermediates. A validated method includes:
- N-Acylation : Reacting phenylthiazol-2-amine with chloroacetate derivatives in tetrahydrofuran (THF) using dispersed sodium as a base .
- Ultrasonication-Assisted Coupling : For complex heteroaryl systems, coupling reactions under ultrasonication with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) improve yields by enhancing reaction kinetics .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity (>95%) .
Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (25–60°C) to minimize byproducts.
Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
Basic Research Question
Comprehensive characterization requires:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions on the benzene and thiazole rings. For example, aromatic protons appear at δ 7.2–8.1 ppm, while thiazole protons resonate at δ 7.5–8.3 ppm .
- Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) to confirm stereoelectronic effects .
How can researchers resolve contradictions in reported biological activities of this compound analogs (e.g., anticancer vs. inactivity)?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., recombinant vs. native KMO) .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) enhance enzyme inhibition (e.g., KMO IC50 = 12 nM), while bulky groups reduce cell permeability .
- Methodological Validation : Use dose-response curves (e.g., IC50, EC50) and statistical tools (e.g., ANOVA) to compare activity across studies .
Example : Derivatives with thiophene substituents showed anticancer activity comparable to doxorubicin in MCF-7 cells but were inactive in HT-29 due to differential efflux pump expression .
What strategies are effective for structure-activity relationship (SAR) studies to optimize this compound bioactivity?
Advanced Research Question
SAR optimization involves:
- Core Modifications : Introduce electron-donating groups (e.g., -OCH3) on the benzene ring to enhance binding to hydrophobic enzyme pockets (e.g., KMO active site) .
- Thiazole Substitutions : Replace the thiazole ring with pyrimidine or imidazole to alter π-π stacking interactions .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or carbonic anhydrase IX .
Validation : Test analogs in enzyme inhibition assays (e.g., KMO inhibition with Ro 61-8048 as a positive control) .
How can synthetic yield and purity of this compound derivatives be improved?
Advanced Research Question
Critical factors include:
- Catalyst Selection : DMAP accelerates coupling reactions by stabilizing transition states, improving yields from 60% to >85% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .
- Purification Techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates isomers with >99% purity .
What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?
Basic Research Question
Standard assays include:
- Enzyme Inhibition : KMO inhibition assays using recombinant human enzyme and NADPH consumption monitoring (λ = 340 nm) .
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
- Anticancer Screening : MTT assays in cancer cell lines (e.g., IC50 values for HepG2 or A549) with doxorubicin as a reference .
How should analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?
Advanced Research Question
Validation parameters per ICH guidelines:
- Linearity : R² > 0.998 over 0.1–100 µg/mL using UV detection (λ = 254 nm) .
- Precision : Intra-day and inter-day RSD < 2% .
- Recovery : >95% from plasma via protein precipitation with acetonitrile .
Reference Method : Li et al. (2001) validated a C18 column with 70:30 methanol/water mobile phase for sulfonamide analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.